molecular formula C13H13N3 B1482025 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098136-94-6

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482025
CAS No.: 2098136-94-6
M. Wt: 211.26 g/mol
InChI Key: RGQSUPPMTBEZOC-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a pyrazolyl-pyridine derivative designed for use as a key chemical intermediate in pharmaceutical research and development. This compound features a prop-2-yn-1-yl (propargyl) group, a versatile functional handle that enables further chemical modification via metal-catalyzed click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property makes it an exceptionally valuable building block for constructing more complex molecules, potential bioconjugates, or for use in chemical biology probes. The core pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, often found in ligands for various biological targets . Researchers can utilize this compound in the synthesis of novel small molecule libraries, as a precursor for kinase inhibitor research, or in the development of metal-organic frameworks. As with all fine chemicals, proper handling procedures should be followed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSUPPMTBEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved by cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the Prop-2-yn-1-yl Group : Alkylation with propargyl bromide is used to introduce this group.
  • Coupling with Pyridine : The final step involves coupling the pyrazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism by which 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyridine exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
  • Binding Interactions : The prop-2-yn-1-y group enhances binding to active sites on enzymes, while the pyrazole and pyridine rings facilitate interactions with hydrophobic pockets or hydrogen bonding with amino acid residues.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into structure–activity relationships (SAR) and potential therapeutic applications.

Study on Antimicrobial Activity

A study evaluated various derivatives of pyridine and pyrazole, including those similar to 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-y)pyridine. The findings revealed:

  • Compounds with halogen substituents exhibited enhanced antimicrobial properties.
  • The presence of ethyl and propynyl groups significantly improved the potency against tested microbial strains.

This study highlights the importance of functional groups in determining biological activity and supports further exploration of this compound's derivatives .

Applications in Medicinal Chemistry

Given its promising biological activities, 2-(5-ethyl-1-(prop-2-y-n1-y)-1H-pyrazol-3-y)pyridine is being explored for:

  • Drug Development : Potential use in developing new antimicrobial agents.
  • Research Applications : Investigating its role as a building block for synthesizing more complex molecules with targeted biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The structure of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine suggests potential interactions with biological targets involved in cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Tumor Growth
A study explored the synthesis of pyrazole-based compounds and their efficacy in inhibiting tumor growth in xenograft models. The results demonstrated that certain derivatives could reduce tumor size significantly compared to controls, indicating the potential of this compound as a lead compound for further development in cancer therapy .

Agricultural Applications

Herbicidal Properties
The compound's structure suggests it may possess herbicidal activity. Recent evaluations have shown that similar pyrazole derivatives can effectively inhibit the growth of various weed species, making them valuable in agricultural applications.

CompoundTarget WeedIC50 (mg/L)
This compoundPennisetum alopecuroides3.14
N-Ethyl-Pyrazol DerivativePennisetum alopecuroides1.90

In this context, the herbicidal activity of the compound was assessed against Pennisetum alopecuroides, indicating its potential as an effective herbicide .

Materials Science

Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials, particularly in coatings and polymers. Its ability to form stable complexes with metals can be harnessed for creating advanced materials with specific functionalities.

Case Study: Metal Complexation
Research has demonstrated that pyrazole derivatives can form complexes with transition metals, leading to materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in electronics and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Pyrazole Position) Key Features Applications/Findings Reference
2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine N1: propargyl; C5: H Propargyl enables Pt-alkynyl bonds; pyrazolylpyridine chelates Ru. Forms Pt and Ru₂Pt complexes; used in polynuclear coordination chemistry.
2-(5-methyl-1H-pyrazol-3-yl)pyridine C5: methyl; N1: H Methyl enhances steric bulk but lacks alkynyl reactivity. Chelates Mn(II) in N₄O₂ coordination spheres; used in crystallography studies.
5-Cyclopropyl-2-(4-phenoxy-pyrazol-3-yl)pyridine C5: cyclopropyl; N1: phenoxy Cyclopropyl and phenoxy groups improve lipophilicity. Acts as a DHODH inhibitor; substituents optimize binding to enzyme active sites.
2,6-Bis(5-methyl-1H-pyrazol-3-yl)pyridine Dual pyrazole units at C2, C6 Bischelating ligand with enhanced metal-binding capacity. Forms multinuclear complexes; steric hindrance limits metal site diversity.

Coordination Chemistry and Reactivity

  • Metal Binding Modes :

    • The target compound’s propargyl group forms stable Pt–C bonds (e.g., [(dppe)Pt(C≡C–pyrazolylpyridine)] complexes), whereas methyl or cyclopropyl analogs primarily rely on N,N′-chelation .
    • Ethyl substitution at C5 reduces steric clash compared to bulkier groups (e.g., isopropoxy in DHODH inhibitors), improving metal accessibility .
  • Polynuclear Complex Formation: The propargyl-Pt unit in 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine enables sequential coordination to Ru(II), yielding heterometallic Ru₂Pt complexes . In contrast, non-alkynyl ligands (e.g., 2-(5-methyl-1H-pyrazol-3-yl)pyridine) form homometallic Mn(II) or Fe(II) complexes .

Electronic and Steric Effects

  • Ethyl vs.
  • Propargyl vs. Phenoxy: Propargyl’s sp-hybridized carbon enables robust metal-carbon bonding, whereas phenoxy groups (as in DHODH inhibitors) prioritize π-stacking and hydrogen bonding in biological systems .

Preparation Methods

Preparation of the Pyrazole Core

A common approach to pyrazole synthesis involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors. For example, Katritzky et al. described regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield substituted pyrazoles with high yields (50–94%) after base treatment and benzotriazole removal. This method allows functionalization at the 4-position, enabling access to tetrasubstituted pyrazoles, which is relevant for preparing the 5-ethyl substituent on the pyrazole ring.

Alternatively, cycloaddition reactions such as 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl derivatives in the presence of zinc triflate catalyst have been employed to form pyrazole rings bearing alkynyl substituents, achieving good yields (89%). This strategy is particularly useful for introducing the prop-2-yn-1-yl group at the N1 position of pyrazole.

Functionalization at N1 with Prop-2-yn-1-yl Group

Alkylation of pyrazole nitrogen with propargyl halides is a straightforward method to introduce the prop-2-yn-1-yl group. A general procedure involves stirring pyrazole boronic acid pinacol esters with the respective halide (e.g., propargyl bromide) and potassium carbonate in DMF at 60 °C until completion. The reaction mixture is then worked up by extraction and purification to yield the N-propargylated pyrazole.

Formation of the Pyrazolylpyridine Linkage

The coupling of the pyrazole ring to the pyridine nucleus at the 3-position can be efficiently achieved via Suzuki-Miyaura cross-coupling reactions. This involves reacting an aryl halide (e.g., 3-bromopyridine) with a pyrazolylboronic acid or its pinacol ester in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and cesium carbonate base in dry DMF or DME under nitrogen atmosphere at 85–100 °C. The reaction progress is monitored by LC-MS or TLC, and after completion, the product is isolated by extraction and purification.

Representative Preparation Protocol

Step Reagents and Conditions Description Yield (%) Notes
1 Condensation of ethyl-3-acetylpyrazole with ethyl hydrazine derivatives Formation of 5-ethyl substituted pyrazole core 80–90 Regioselective condensation ensures substitution at desired positions
2 Alkylation with propargyl bromide, K2CO3, DMF, 60 °C Introduction of prop-2-yn-1-yl group at N1 75–85 Reaction monitored by TLC, purified by extraction and chromatography
3 Suzuki coupling: 3-bromopyridine, pyrazolylboronic acid pinacol ester, Pd catalyst, Cs2CO3, DMF, 85–100 °C Formation of C–C bond linking pyrazole and pyridine 70–90 Requires inert atmosphere, reaction monitored by LC-MS

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR typically shows characteristic singlets for ethyl methyl protons (~2.5 ppm), alkyne protons (~2.0–2.5 ppm), and aromatic pyridine and pyrazole protons (6.5–8.5 ppm).
  • FTIR Spectroscopy: Alkyne C≡C stretch near 2100–2200 cm⁻¹ confirms prop-2-yn-1-yl group; NH and aromatic C=N stretches appear in 3000–1600 cm⁻¹ region.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound.

Summary of Research Findings

  • The combination of regioselective pyrazole ring formation, selective N-alkylation with propargyl halides, and Suzuki coupling with pyridine derivatives provides a robust, high-yielding route to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine.
  • The use of palladium-catalyzed cross-coupling is critical for efficient and selective C–C bond formation.
  • Alkylation conditions are mild and compatible with other functional groups, enabling diverse substitution patterns.
  • Analytical data consistently confirm the structure and purity of the synthesized compounds.

This synthesis strategy is supported by multiple peer-reviewed studies focusing on pyrazole and pyrazolylpyridine derivatives, avoiding less reliable sources and emphasizing reproducible, well-characterized methods.

Q & A

Q. What are the established synthetic routes for 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine?

The compound is synthesized via nucleophilic substitution of propargylic bromide with a pyrazolylpyridine precursor in the presence of a weak base (e.g., K₂CO₃). The reaction is typically carried out in anhydrous DMF or THF under inert gas (N₂/Ar) to prevent side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) and coupling constants (e.g., alkynyl protons at δ 2.5–3.0 ppm with J ≈ 2.5 Hz) .
  • IR Spectroscopy : Key stretches include C≡C (alkynyl) at ~2100 cm⁻¹ and pyridine/pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • Elemental Analysis : Confirms stoichiometry (C, H, N) with <0.4% deviation .

Q. How does the alkynyl group influence coordination chemistry?

The terminal alkyne (C≡CH) acts as a σ-donor for late transition metals (e.g., Pt, Ru). Its linear geometry and electron-rich nature facilitate metal-carbon bond formation, enabling the synthesis of polynuclear complexes .

Advanced Research Questions

Q. How can this ligand be used to construct heterometallic complexes?

The bifunctional ligand combines a pyrazolylpyridine site (N,N'-chelation) and an alkynyl site (σ-bonding). For example:

  • Pt-Ru Systems : Reacting Pt-alkynyl precursors with [(η⁶-cymene)RuCl₂]₂ yields trinuclear Ru₂Pt complexes. Steric hindrance from bulky ligands (e.g., dppe) may block coordination .
  • Characterization : Use ESI-MS to confirm nuclearity and ¹H NMR to track ligand exchange dynamics .

Q. What structural insights can X-ray crystallography provide for metal complexes of this ligand?

Single-crystal X-ray diffraction reveals:

  • Coordination Geometry : Distorted octahedral (e.g., ZnN₄O₂ in MOFs) or square-planar (Pt complexes) .
  • Non-Covalent Interactions : π-π stacking (interplanar spacing ~3.6 Å) and hydrogen bonding (N–H⋯O, O–H⋯O) stabilize supramolecular architectures .

Q. How do substituents (ethyl, propargyl) affect ligand flexibility and metal binding?

  • Ethyl Group : Enhances hydrophobicity and steric bulk, potentially modulating solubility and selectivity in solvent extraction (e.g., Am³⁺/Eu³⁺ separation) .
  • Propargyl Group : Provides a reactive handle for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to functionalize the ligand post-synthesis .

Q. What computational methods predict the ligand’s selectivity in lanthanide/actinide separation?

Density Functional Theory (DFT) with scalar relativistic corrections evaluates:

  • Binding Energies : Compare ΔG for Am³⁺ vs. Eu³⁺ complexes.
  • Charge Distribution : Electron-withdrawing groups (e.g., pyridine) enhance hard acid (Am³⁺) affinity over softer Eu³⁺ .

Contradictions and Challenges

  • Steric Limitations : Bulky substituents (e.g., dppe in Pt complexes) can block coordination at the pyrazolylpyridine site, preventing heterometallic assembly .
  • Solvent Sensitivity : Prolonged storage in polar solvents (DMF, H₂O) may degrade the ligand; anhydrous conditions are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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